N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a 5-oxo-1-phenylpyrrolidin-3-ylmethyl group. The pyrrolidinone moiety in its structure may influence solubility, metabolic stability, or receptor binding compared to other derivatives, though further experimental validation is required.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-10-14(13-21(19)15-4-2-1-3-5-15)12-20-27(23,24)16-6-7-17-18(11-16)26-9-8-25-17/h1-7,11,14,20H,8-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSCQPHNTRSJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, relevant research findings, and potential applications in medicine.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a complex structure that includes a benzodioxine moiety and a pyrrolidinone derivative.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 354.43 g/mol |
| CAS Number | 954627-00-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrases, which are crucial for maintaining acid-base balance in biological systems .
- Receptor Modulation : It can bind to receptors that are involved in neurotransmission and other signaling pathways, potentially modulating their activity and influencing physiological responses .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
Antioxidant Activity : The compound has been evaluated for its potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects : There is emerging evidence supporting its role in reducing inflammation through modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound inhibits the growth of specific bacterial strains in vitro, suggesting its potential as an antimicrobial agent. For example, it showed significant activity against Gram-positive bacteria.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of the compound. Results indicated a reduction in inflammatory markers following treatment with this sulfonamide derivative .
- Mechanistic Insights : Studies utilizing molecular docking simulations have provided insights into how the compound interacts with target enzymes at the molecular level, enhancing our understanding of its mechanism of action.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by its complex molecular structure, which includes a pyrrolidine ring and a benzodioxine moiety. The synthesis of this compound typically involves multi-step organic reactions, including the transformation of itaconic acid derivatives into pyrimidine-based structures through processes such as amidation and cyclization .
Key Synthesis Steps:
- Starting Material: Itaconic acid derivatives.
- Key Intermediate Formation: Enaminone intermediates are synthesized via Masamune-Claisen condensation.
- Final Product: Parallel solution-phase synthesis yields the target compound in good overall yields.
Biological Activities
Research has indicated that N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exhibits promising biological activities, particularly as an inhibitor of certain enzymes and receptors involved in disease processes.
Potential Biological Targets:
- Janus Kinase (JAK) Inhibition: Similar compounds have shown efficacy as JAK inhibitors, which are critical in treating autoimmune diseases and cancers .
Case Studies:
Several studies have highlighted the compound's potential in the following areas:
- Anti-inflammatory Effects: Compounds with similar structures have demonstrated reduced inflammatory responses in preclinical models.
- Antitumor Activity: Analogous pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
Therapeutic Applications
Given its structural features and biological activities, this compound may find applications in:
Therapeutic Areas:
- Oncology: As a potential antitumor agent targeting specific cancer pathways.
- Autoimmune Disorders: Development as a JAK inhibitor for treating conditions like rheumatoid arthritis.
- Neurological Disorders: Investigating its effects on neuroinflammation and neuroprotection.
Comparison with Similar Compounds
Structural Analogs and Antibacterial Activity
Key sulfonamide analogs from the 2017 study by Turk J Pharm Sci () share the 2,3-dihydro-1,4-benzodioxine sulfonamide core but differ in substituents. Their antibacterial activities against E. coli and S. typhi are summarized below:
Key Observations :
- Substituent Impact : The 2-bromoethyl group (5a) enhances broad-spectrum antibacterial activity, surpassing the parent compound (3) and matching ciprofloxacin (MIC = 8.01±0.12 μg mL⁻¹) in potency .
- Target Compound: The pyrrolidinone group in the target compound may introduce steric or electronic effects that alter bacterial membrane penetration compared to alkyl/aryl substituents in 5a–5c.
Anti-Inflammatory Potential: Lipoxygenase Inhibition
Lipoxygenase (LOX) inhibition is critical for anti-inflammatory drug development. Compounds 5c and 5e demonstrated notable LOX inhibition, though weaker than the standard Baicalein :
| Compound Name (Identifier) | LOX Inhibition (Relative to Baicalein) |
|---|---|
| N-(3-phenylpropyl)-derivative (5c) | Moderate inhibition |
| N-(4-chlorobenzyl)-derivative (5e) | Moderate inhibition |
Comparison with Target Compound :
- The 5-oxo-pyrrolidinone group in the target compound could modulate LOX binding via hydrogen bonding or hydrophobic interactions, but this remains speculative without experimental data.
Pharmacological Context of Benzodioxine Derivatives
Beyond sulfonamides, the 2,3-dihydro-1,4-benzodioxine motif appears in diverse drug candidates:
- SSR181507 HCl : A neuropsychopharmacological agent with a benzodioxine-linked bicyclic amine, highlighting the scaffold’s versatility in central nervous system targeting .
- SID7969543 : A benzodioxine-containing compound studied for G protein-coupled receptor interactions, emphasizing structural adaptability .
Q & A
Q. What are the critical parameters to optimize in synthesizing N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?
- Methodological Answer : Synthesis optimization requires systematic variation of:
- Temperature : Maintain between room temperature and reflux (40–120°C) to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency in sulfonamide formation .
- Catalysts : Use tertiary amines (e.g., triethylamine) to neutralize acidic byproducts and improve yield.
- Reaction time : Monitor via TLC or HPLC; times range from 12–72 hours depending on intermediate stability .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., pyrrolidinone and benzodioxine rings).
- X-ray crystallography : Resolve stereochemistry at the pyrrolidin-3-ylmethyl group.
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).
- FT-IR : Identify sulfonamide S=O stretching (~1350 cm⁻¹) and carbonyl (C=O) bands (~1700 cm⁻¹) .
Q. What methodologies are recommended for determining solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (water, DMSO).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis or oxidation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify key functional groups influencing biological activity?
- Methodological Answer : Design analogs with systematic modifications:
| Modified Group | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| Pyrrolidinone C=O | Reduced kinase inhibition | Carbonyl critical for H-bonding . |
| Benzodioxine O-atoms | Improved solubility | Ether oxygens enhance polar interactions . |
- Use molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration-time curves) to identify absorption/metabolism issues.
- Metabolite screening : Use LC-MS/MS to detect active/inactive metabolites altering in vivo outcomes.
- Dose-response recalibration : Adjust in vitro assays to mimic in vivo tissue concentrations .
Q. How to design comparative studies against structurally similar sulfonamide derivatives?
- Methodological Answer :
- Select analogs : Prioritize compounds with shared core structures (e.g., benzodioxine-sulfonamide hybrids) .
- Benchmark assays : Use standardized protocols (e.g., enzyme inhibition, cytotoxicity) to ensure comparability.
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of activity differences .
Methodological Notes
- Data Contradiction Analysis : Iterate between experimental replication and meta-analysis of published data to identify confounding variables (e.g., assay conditions, purity >95%) .
- Ethical Considerations : Adhere to institutional guidelines for biochemical safety and animal/human subject protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
